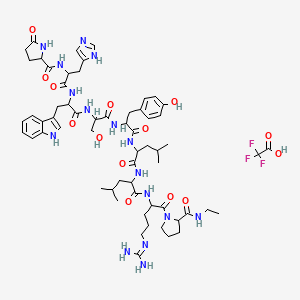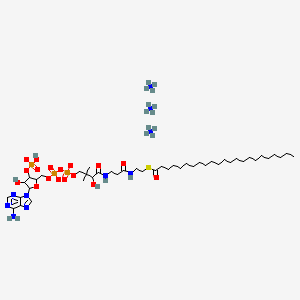
2-Ethyl-5-fluoronicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-fluoronicotinic acid is a fluorinated derivative of nicotinic acid, characterized by the presence of an ethyl group at the 2-position and a fluorine atom at the 5-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-5-fluoronicotinic acid typically involves the fluorination of nicotinic acid derivatives. One common method includes the reaction of 2,6-dichloro-5-fluoronicotinic acid with ethylating agents under controlled conditions . Another approach involves the hydrolysis of 2-chloro-5-fluoro-nicotinate in the presence of an alkaline substance .
Industrial Production Methods: Industrial production methods for this compound often utilize large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of phosphorus oxychloride and lithium reagents for efficient conversion .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-5-fluoronicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogenation and other substitution reactions are common, where the fluorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often involve reagents such as chlorine or bromine under specific conditions.
Major Products: The major products formed from these reactions include various substituted nicotinic acids, amines, and other derivatives that retain the core pyridine structure .
Aplicaciones Científicas De Investigación
2-Ethyl-5-fluoronicotinic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-ethyl-5-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other interactions, making it a valuable tool in the study of enzyme mechanisms and receptor binding . The ethyl group at the 2-position also contributes to its unique chemical behavior, influencing its reactivity and stability .
Comparación Con Compuestos Similares
2,6-Dichloro-5-fluoronicotinic acid: This compound shares the fluorine atom at the 5-position but has chlorine atoms at the 2 and 6 positions.
5-Fluoronicotinic acid: Lacks the ethyl group but retains the fluorine atom at the 5-position.
2-Chloro-5-fluoro-nicotinate: Similar in structure but with a chlorine atom instead of an ethyl group at the 2-position.
Uniqueness: 2-Ethyl-5-fluoronicotinic acid is unique due to the presence of both the ethyl group and the fluorine atom, which confer distinct chemical properties and reactivity patterns. This combination makes it particularly valuable in the synthesis of novel compounds and the study of complex chemical reactions .
Propiedades
Fórmula molecular |
C8H8FNO2 |
|---|---|
Peso molecular |
169.15 g/mol |
Nombre IUPAC |
2-ethyl-5-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8FNO2/c1-2-7-6(8(11)12)3-5(9)4-10-7/h3-4H,2H2,1H3,(H,11,12) |
Clave InChI |
NEYAELQVMHDSJL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=N1)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-D-Phenylalaninamide](/img/structure/B12085092.png)







![1-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12085136.png)





